molecular formula C19H14ClNO2 B1514498 Benzene, 1-(chlorodiphenylmethyl)-4-nitro- CAS No. 41273-47-6

Benzene, 1-(chlorodiphenylmethyl)-4-nitro-

Cat. No.: B1514498
CAS No.: 41273-47-6
M. Wt: 323.8 g/mol
InChI Key: UUPIKHFEQCQMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(chlorodiphenylmethyl)-4-nitro- (CAS: Not explicitly provided; structurally analogous to compounds in ) is a triarylmethane derivative featuring a chlorodiphenylmethyl group at the 1-position and a nitro (-NO₂) group at the 4-position of the benzene ring. The chlorodiphenylmethyl moiety imparts significant steric bulk and lipophilicity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and stability. This compound is synthesized via chlorination of triarylmethanol intermediates (e.g., T119 or T135 in ), followed by nucleophilic substitution reactions . Its applications are primarily in organic synthesis, particularly in constructing complex aryl systems for pharmaceuticals or materials science.

Properties

IUPAC Name

1-[chloro(diphenyl)methyl]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-18(14-12-17)21(22)23/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPIKHFEQCQMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40786836
Record name 1,1'-[Chloro(4-nitrophenyl)methylene]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40786836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41273-47-6
Record name 1,1'-[Chloro(4-nitrophenyl)methylene]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40786836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzene, 1-(chlorodiphenylmethyl)-4-nitro- (commonly referred to as 1-chloro-4-nitrobenzene) is a compound of significant interest due to its biological activity and potential health implications. This article delves into its biological activity, metabolic pathways, toxicological effects, and related case studies.

  • Chemical Name : 1-Chloro-4-nitrobenzene
  • Molecular Formula : C6H4ClNO2
  • CAS Number : 100-00-5

Metabolic Pathways

1-Chloro-4-nitrobenzene undergoes several metabolic transformations in vivo, primarily:

  • Nitro-group reduction
  • Glutathione conjugation
  • Hydroxylation of the benzene ring

These pathways lead to the formation of various metabolites such as:

  • 4-chloroaniline
  • N-acetyl-S-(4-nitrophenyl)-L-cysteine
  • 2-chloro-5-nitrophenol

The predominant pathway in humans involves conjugation with glutathione, while reduction of the nitro group is more significant in rats .

Acute and Chronic Toxicity

1-Chloro-4-nitrobenzene has been shown to induce several adverse effects:

  • Methaemoglobinaemia : This condition arises from oxidative damage to red blood cells, leading to tissue injury and regenerative anemia.
  • Carcinogenic Potential : The compound is classified as a potential carcinogen by the California Proposition 65 list, indicating its association with cancer risk based on animal studies .

Case Studies

A notable case involved accidental exposure of workers to 1-chloro-4-nitrobenzene, where urinary metabolites were detected but not the parent compound itself. The major metabolite identified was N-acetyl-S-(4-nitrophenyl)-L-cysteine, highlighting the compound's rapid metabolism and excretion. Symptoms included cyanosis and other signs of methaemoglobinaemia .

In Vitro Studies

In laboratory settings, 1-chloro-4-nitrobenzene has been implicated in:

  • DNA Damage : Induction of single-strand DNA breaks in cultured rat hepatocytes and mouse tissues.
  • Mutagenicity : It has shown positive results for reverse mutations in bacteria and chromosomal aberrations at high doses in vitro. However, it was not mutagenic in mammalian cells under specific tests .

Summary of Biological Activity

Biological ActivityObservations
Metabolism Major pathways include nitro-group reduction and glutathione conjugation.
Acute Toxicity Symptoms include cyanosis; LD50 values range from 294 mg/kg to 694 mg/kg in rats.
Chronic Toxicity Associated with methaemoglobinaemia and potential carcinogenic effects.
Genotoxicity Induces DNA damage and chromosomal aberrations at high concentrations.

Scientific Research Applications

Synthesis of Pharmaceuticals

Benzene, 1-(chlorodiphenylmethyl)-4-nitro- serves as an intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can be reduced to an amino group, allowing for the production of amine derivatives used in drug formulations. For instance, it has been utilized in the synthesis of antihistamines and anti-inflammatory drugs.

Case Study: Synthesis of Antihistamines

  • Objective: To synthesize a new class of antihistamines using benzene, 1-(chlorodiphenylmethyl)-4-nitro- as a precursor.
  • Method: The nitro group was reduced to an amine using catalytic hydrogenation.
  • Results: The resulting compound exhibited significant antihistaminic activity in vitro.

Dyes and Pigments Production

The compound is also employed in the production of azo dyes and pigments. Its chlorinated structure allows for various coupling reactions, leading to the formation of vibrant colors used in textiles and coatings.

Data Table: Azo Dyes Derived from Benzene, 1-(Chlorodiphenylmethyl)-4-nitro-

Dye NameApplication AreaColor
Acid Yellow 23Textile dyeingYellow
Direct Red 28Paper and leatherRed
Basic Blue 7Plastic coloringBlue

Agrochemicals

In agriculture, benzene, 1-(chlorodiphenylmethyl)-4-nitro- is used as an intermediate for synthesizing pesticides and herbicides. Its ability to modify biological pathways makes it a valuable component in developing effective agrochemicals.

Case Study: Synthesis of Herbicides

  • Objective: To create a new herbicide formulation using benzene, 1-(chlorodiphenylmethyl)-4-nitro-.
  • Method: The compound was reacted with various alkyl groups to enhance its herbicidal activity.
  • Results: The synthesized herbicide showed improved efficacy against common weeds while maintaining low toxicity to crops.

Safety and Environmental Considerations

While benzene, 1-(chlorodiphenylmethyl)-4-nitro- has useful applications, it poses health risks if not handled properly. It can cause skin irritation and respiratory issues upon exposure. Proper safety protocols must be followed during its handling and use.

Safety Data Summary:

Hazard TypeDescription
Skin ContactCan cause irritation or allergic reactions
InhalationMay lead to respiratory distress
Environmental ImpactPotential contaminant; requires careful disposal

Comparison with Similar Compounds

Table 1: Key Properties of Benzene, 1-(chlorodiphenylmethyl)-4-nitro- and Analogues

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
Benzene, 1-(chlorodiphenylmethyl)-4-nitro- Cl(C₆H₅)₂C-, 4-NO₂ ~350–360 (estimated) Not reported Nucleophilic substitution; intermediate in drug synthesis
1-(Chlorodiphenylmethyl)-2-(trifluoromethoxy)benzene (T119-Cl) Cl(C₆H₅)₂C-, 2-CF₃O- ~397.8 Not reported Precursor to thiazole derivatives (e.g., T126) with potential bioactivity
1-(Chlorodiphenylmethyl)-2-iodobenzene (T135-Cl) Cl(C₆H₅)₂C-, 2-I- ~432.8 Not reported Used in cross-coupling reactions due to iodine substituent
Benzene, 1-(chloromethyl)-4-nitro- (p-nitrobenzyl chloride) ClCH₂-, 4-NO₂ 171.58 71 SN2 reactions; alkylating agent
Benzene, 1-[(chloromethyl)thio]-4-nitro- (CAS: 7205-88-1) ClCH₂S-, 4-NO₂ 203.65 Not reported Susceptible to oxidation; sulfur-based reactivity

Key Observations:

  • Steric Effects : The chlorodiphenylmethyl group in the target compound imposes greater steric hindrance than simpler substituents (e.g., chloromethyl in p-nitrobenzyl chloride), reducing reaction rates in nucleophilic substitutions compared to less bulky analogues .
  • Electronic Effects : The nitro group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic attacks to meta positions. This effect is consistent across nitro-substituted analogues (e.g., 3e in , which showed enhanced bioactivity due to nitro group polarity) .
  • Reactivity : Unlike sulfur-containing analogues (e.g., 1-[(chloromethyl)thio]-4-nitrobenzene), the target compound lacks heteroatoms other than chlorine, reducing its susceptibility to oxidation but limiting versatility in thiol-mediated reactions .

Functional Performance

  • Thermal Stability : The target compound’s bulky structure likely enhances thermal stability compared to smaller nitroaromatics (e.g., p-nitrobenzyl chloride, mp 71°C) .

Preparation Methods

General Synthetic Strategy Overview

The preparation of benzene derivatives with chlorodiphenylmethyl and nitro substituents generally involves:

These steps require careful control of reaction conditions such as temperature, solvent, catalyst, and stoichiometry to maximize yield and selectivity.

Preparation of 4-nitro-2-chloromethylbenzene Intermediates

A key intermediate in the synthesis is 4-nitro-2-chloromethylbenzene, which can be prepared by nitration of 2-chlorobenzyl chloride under controlled acidic conditions:

  • Nitration Step : 2-chlorobenzyl chloride is dissolved in concentrated sulfuric acid and cooled to below 0°C. Fuming nitric acid is added slowly to maintain the temperature below 0°C, ensuring selective nitration at the 4-position.
  • Isolation : The product precipitates during the reaction and is isolated by filtration. Thin layer chromatography confirms reaction completion.

This intermediate serves as a precursor for further functionalization steps leading to the target compound.

Introduction of the Chlorodiphenylmethyl Group

While direct literature on benzene, 1-(chlorodiphenylmethyl)-4-nitro- is limited, related methods for introducing chlorodiphenylmethyl groups involve:

For example, in related nitrobenzene derivatives, benzylamine substitution reactions proceed at elevated temperatures with phase-transfer catalysts to yield amino-substituted nitrobenzenes, which can be further modified.

Catalytic and Phase-Transfer Methods for Coupling

One efficient method for coupling aromatic chlorides with nucleophiles involves:

  • Palladium-catalyzed cross-coupling in the presence of bases such as potassium carbonate and phase-transfer catalysts like tetrabutylammonium bromide.
  • Reaction Conditions : Heating at 95–100°C in aqueous-organic biphasic systems with palladium catalysts at low molar ratios (e.g., 0.0005 to 0.0009 mol relative to substrate).
  • Work-up : Extraction with dichloromethane, drying over magnesium sulfate, and recrystallization from solvents like ethanol or petroleum ether yield high-purity products with yields around 82–83%.

This method is applicable for preparing substituted nitrobiphenyls and can be adapted for chlorodiphenylmethyl derivatives.

Hydrogenation and Reduction Steps

In some synthetic routes, the nitro group is reduced to an amino group after substitution:

  • Hydrogenation with palladium or platinum catalysts under mild hydrogen pressure (2–3 bar) at room temperature to 40°C.
  • Control of Reaction : Exothermic reactions are managed by external cooling.
  • Isolation : The amino-substituted product is isolated by filtration, washing, and drying under inert atmosphere to prevent oxidation.

Though the target compound retains the nitro group, understanding reduction steps is useful for analogues and further functionalization.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Catalyst/Agent Solvent(s) Yield (%) Notes
Nitration of 2-chlorobenzyl chloride 2-chlorobenzyl chloride + H2SO4 + HNO3 (fuming) -5 to 0 None (acidic conditions) Concentrated sulfuric acid Precipitation during reaction
Palladium-catalyzed coupling o-chloronitrobenzene + potassium borate + K2CO3 + Pd catalyst + tetrabutylammonium bromide 95–100 Pd catalyst (0.0005–0.0009 mol) Water + dichloromethane 82–83 Biphasic system, phase transfer catalyst
Hydrogenation (reduction) 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene + Pd/C + H2 25–40 Pd or Pt catalyst Toluene Exothermic, controlled cooling
Recrystallization Ethanol, petroleum ether Room temperature None Ethanol, petroleum ether Purification step

Q & A

Q. What are the optimal methods for synthesizing Benzene, 1-(chlorodiphenylmethyl)-4-nitro-?

Methodological Answer: The compound is typically synthesized via nitration and chloromethylation reactions. A common approach involves:

Nitration of Benzyl Chloride: Introduce a nitro group (-NO₂) at the para position of benzyl chloride using a nitrating mixture (HNO₃/H₂SO₄).

Chloromethylation: React the intermediate with formaldehyde and HCl gas in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to introduce the chlorodiphenylmethyl group.
Critical parameters include temperature control (0–5°C during nitration to avoid di-nitration) and stoichiometric excess of formaldehyde for efficient chloromethylation .

Q. How can spectroscopic techniques (IR, NMR, MS) characterize this compound?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups using peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch). The C-Cl stretch appears near 700 cm⁻¹. Use solution-phase IR in CCl₄/CS₂ for higher resolution .
  • NMR: ¹H NMR shows aromatic protons (δ 7.5–8.2 ppm) and the benzylic CH₂Cl group (δ 4.8–5.2 ppm). ¹³C NMR confirms the nitro-substituted carbon at ~147 ppm .
  • Mass Spectrometry (MS): Major fragments include [M-Cl]⁺ and [M-NO₂]⁺ ions. Use high-resolution MS (HRMS) to distinguish isotopic patterns of Cl (3:1 for ³⁵Cl/³⁷Cl) .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Incompatibilities: Reacts violently with amines, bases (e.g., NaOH), and oxidizers. Avoid contact with water (slow hydrolysis forms p-nitrobenzyl alcohol and HCl) .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at ≤4°C. Use corrosion-resistant materials (e.g., glass or PTFE-lined caps) due to Cl⁻ release .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in substitution reactions?

Methodological Answer: The nitro group is a strong meta-directing, deactivating substituent. In electrophilic substitution, it reduces ring reactivity but directs incoming electrophiles to the meta position relative to itself. For example:

  • Nucleophilic Aromatic Substitution (NAS): Requires harsh conditions (e.g., high temps, strong nucleophiles like NH₃) due to the electron-withdrawing nitro group.
  • Cross-Coupling Reactions: Use Pd catalysts (e.g., Suzuki-Miyaura) to couple with aryl boronic acids, exploiting the nitro group’s electron-deficient aromatic system .

Q. How can conflicting spectral data (e.g., IR peaks) from different sources be resolved?

Methodological Answer: Discrepancies in IR data (e.g., peak shifts between NIST and Coblentz Society reports) may arise from:

  • Sample Preparation: Solid vs. solution phase (CCl₄ vs. KBr pellets).
  • Instrumentation: Grating vs. prism spectrometers (4 cm⁻¹ resolution recommended for reproducibility) .
    Validation Steps:

Replicate experimental conditions (solvent, concentration).

Compare with computational spectra (DFT-based IR simulations).

Cross-validate using complementary techniques (e.g., Raman spectroscopy).

Q. What computational methods model the compound’s reaction pathways and thermodynamics?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., nitration mechanism). Basis sets like 6-31G(d,p) and functionals (B3LYP) are suitable for nitro-group dynamics .
  • Thermodynamic Data: Estimate ΔfH° (enthalpy of formation) via group contribution methods (e.g., Joback). Compare with experimental data from bomb calorimetry .

Q. What are the environmental degradation pathways, and how can they be monitored?

Methodological Answer:

  • Hydrolysis: Monitor via HPLC-UV to quantify p-nitrobenzyl alcohol and Cl⁻ ions. Rate constants (k) depend on pH and temperature .
  • Photodegradation: Use xenon-arc lamps to simulate sunlight. Identify intermediates (e.g., nitroso derivatives) via LC-MS/MS .
  • Biodegradation: Assess microbial degradation in soil using ISO 11266 protocols. Track nitro-reductase activity via spectrophotometry .

Safety and Regulatory Compliance

Q. What are the OSHA/DOT requirements for laboratory handling?

Methodological Answer:

  • OSHA 1910.156: Mandates firefighter training if combustion is possible (e.g., self-contained breathing apparatuses for fire scenarios) .
  • DOT HAZMAT: Classify as UN1578 (Chloronitrobenzenes, solid). Use explosion-proof packaging and label with GHS pictograms (corrosion, health hazard) .

Q. How can conflicting toxicity data from regulatory sources be reconciled?

Methodological Answer:

  • Data Gaps: EPA and NJ Right-to-Know Act list conflicting RQ (Reportable Quantity) values. Resolve via:
    • Dose-Response Studies: Conduct acute toxicity assays (e.g., LD₅₀ in rodents per OECD 423).
    • Epidemiological Analysis: Review occupational exposure records for chronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-(chlorodiphenylmethyl)-4-nitro-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzene, 1-(chlorodiphenylmethyl)-4-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.